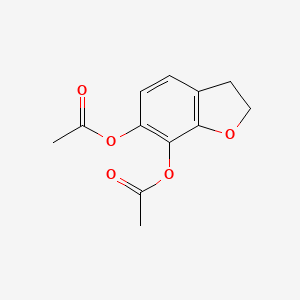
Manganese bis(dimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese bis(dimethylhexanoate) is a coordination compound where manganese is bonded to two dimethylhexanoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese bis(dimethylhexanoate) can be synthesized through the reaction of manganese salts with dimethylhexanoic acid in the presence of a suitable solvent. Common manganese salts used include manganese chloride or manganese acetate. The reaction is typically carried out under reflux conditions with continuous stirring to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of manganese bis(dimethylhexanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Manganese bis(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: The dimethylhexanoate ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating
Major Products Formed
Oxidation: Manganese oxides.
Reduction: Lower oxidation state manganese complexes.
Substitution: New manganese complexes with different ligands
Scientific Research Applications
Manganese bis(dimethylhexanoate) has several scientific research applications:
Mechanism of Action
The mechanism by which manganese bis(dimethylhexanoate) exerts its effects involves the coordination of the manganese center with various substrates. This coordination facilitates electron transfer processes, which are crucial in catalysis and other chemical reactions. The molecular targets and pathways involved include the activation of oxygen species and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Manganese bis(benzimidazol-2-ylmethyl)allylamine: Similar coordination compound with different ligands.
Manganese cyclopentadienyl-phosphine complexes: Another class of manganese coordination compounds with distinct ligands.
Uniqueness
Manganese bis(dimethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
68398-21-0 |
|---|---|
Molecular Formula |
C16H30MnO4 |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
2,2-dimethylhexanoate;manganese(2+) |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
KEALCUZTPRMWSR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)





![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)

![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)

